1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-trans)- is a chemical compound with the molecular formula C9H11N5O2S. This compound is known for its unique structure, which includes an oxathiolane ring and a purine base.
Preparation Methods
The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-trans)- typically involves several steps. One common synthetic route includes the reaction of a suitable oxathiolane precursor with a purine derivative under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired stereochemistry is achieved . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-trans)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxathiolane ring or the purine base is substituted with other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Scientific Research Applications
1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-trans)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-trans)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-trans)- can be compared with other similar compounds, such as:
1,3-Oxathiolane-2-methanol derivatives: These compounds share the oxathiolane ring but differ in the attached functional groups.
Purine analogs: Compounds with similar purine bases but different substituents on the ring.
Nucleoside analogs: These compounds mimic natural nucleosides and are often studied for their antiviral and anticancer properties.
The uniqueness of 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-trans)- lies in its specific combination of the oxathiolane ring and purine base, which imparts distinct chemical and biological properties.
Properties
CAS No. |
145986-36-3 |
---|---|
Molecular Formula |
C9H11N5O2S |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
[(2R,5R)-5-(6-aminopurin-9-yl)-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C9H11N5O2S/c10-8-7-9(12-3-11-8)14(4-13-7)5-2-17-6(1-15)16-5/h3-6,15H,1-2H2,(H2,10,11,12)/t5-,6-/m1/s1 |
InChI Key |
GOIOKJULSNLSBB-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@@H](O[C@H](S1)CO)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1C(OC(S1)CO)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.